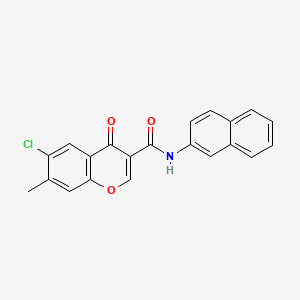![molecular formula C14H19NO3 B13370770 {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid](/img/structure/B13370770.png)
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylamino methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- Phenoxyacetic acid + Cyclopentylamine → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
- Substitution : The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
- Reduction : Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
- Substitution : Various nucleophiles such as halides, amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activities, including its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Phenoxyacetic acid : The parent compound, which lacks the cyclopentylamino methyl substituent.
- MCPA (2-methyl-4-chlorophenoxyacetic acid) : A widely used herbicide with a similar phenoxyacetic acid structure.
- 2,4-D (2,4-dichlorophenoxyacetic acid) : Another herbicide with a similar core structure but different substituents.
Uniqueness: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is unique due to the presence of the cyclopentylamino methyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17) |
Clé InChI |
CLVJOUCEZGRYCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC2=CC=CC=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370740.png)
![3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline](/img/structure/B13370746.png)

